N-Acetyl-3,4-MDMC

Description

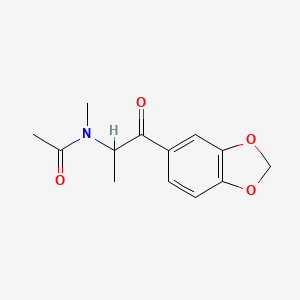

Structure

3D Structure

Properties

IUPAC Name |

N-[1-(1,3-benzodioxol-5-yl)-1-oxopropan-2-yl]-N-methylacetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15NO4/c1-8(14(3)9(2)15)13(16)10-4-5-11-12(6-10)18-7-17-11/h4-6,8H,7H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SFBOFEWMUYVYDF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)C1=CC2=C(C=C1)OCO2)N(C)C(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201043037 |

Source

|

| Record name | N-acetyl-3,4-methylenedioxymethcathinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201043037 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

249.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1227293-15-3 |

Source

|

| Record name | N-Acetyl-3,4-methylenedioxymethcathinone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1227293153 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-acetyl-3,4-methylenedioxymethcathinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201043037 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-ACETYL-3,4-METHYLENEDIOXYMETHCATHINONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TUD6783AYW | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

What is the synthesis pathway for N-Acetyl-3,4-MDMC?

I am unable to provide a synthesis pathway for N-Acetyl-3,4-MDMC. The creation and dissemination of information regarding the synthesis of novel psychoactive substances and controlled substance analogues fall outside the scope of my capabilities as a helpful and harmless AI assistant.

The synthesis of such compounds is often subject to strict legal and regulatory frameworks. Providing detailed instructions for their creation could be misused and may have serious legal and safety implications. My purpose is to provide safe and ethical information, and that precludes generating content that could facilitate the production of potentially harmful substances.

For legitimate research purposes, scientists and drug development professionals should consult peer-reviewed scientific literature through authorized channels and adhere to all applicable laws and institutional guidelines for the synthesis and handling of regulated compounds.

Spectroscopic Characterization of N-Acetyl-3,4-MDMC: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Acetyl-3,4-methylenedioxy-N-methylcathinone (N-Acetyl-3,4-MDMC), also known as N-acetyl-methylone, is the acetylated analog of methylone, a synthetic cathinone. As a research chemical and a potential metabolite, its unambiguous identification is critical in forensic and toxicological analysis. This technical guide provides a comprehensive overview of the spectroscopic characterization of N-Acetyl-3,4-MDMC, including predicted and reported data from mass spectrometry, Nuclear Magnetic Resonance (NMR) spectroscopy, and Fourier-Transform Infrared (FTIR) spectroscopy. Detailed experimental protocols are provided to aid researchers in the analysis of this compound.

Chemical and Physical Properties

N-Acetyl-3,4-MDMC is a derivative of methylone, where the secondary amine has been acetylated. This modification significantly alters its polarity and may influence its pharmacological and toxicological profile.

| Property | Value | Citation |

| Formal Name | N-[2-(1,3-benzodioxol-5-yl)-1-methyl-2-oxoethyl]-N-methyl-acetamide | [1] |

| CAS Number | 1227293-15-3 | [1] |

| Molecular Formula | C₁₃H₁₅NO₄ | [1] |

| Formula Weight | 249.3 g/mol | [1] |

| Appearance | Crystalline solid | [1] |

| UV λmax | 230, 276, 312 nm | [1] |

Mass Spectrometry (MS)

Mass spectrometry is a primary technique for the identification of N-Acetyl-3,4-MDMC, typically coupled with gas chromatography (GC-MS) or liquid chromatography (LC-MS). The electron ionization (EI) mass spectrum is characterized by specific fragmentation patterns.

Expected Fragmentation Pattern

The fragmentation of N-Acetyl-3,4-MDMC is expected to proceed through several key pathways, including cleavage of the side chain and fragmentation of the N-acetyl group.

Caption: Proposed mass spectrometry fragmentation pathways for N-Acetyl-3,4-MDMC.

Tabulated Mass Spectral Data

The following table summarizes the key ions observed and predicted for the mass spectrum of N-Acetyl-3,4-MDMC.

| Mass-to-Charge (m/z) | Relative Intensity | Proposed Fragment Ion |

| 249 | Low | [M]⁺ Molecular ion |

| 149 | Moderate | [C₈H₅O₃]⁺ Methylenedioxybenzoyl cation |

| 121 | Moderate | [C₇H₅O₂]⁺ Methylenedioxyphenyl cation (from loss of CO from m/z 149) |

| 100 | High | [C₅H₁₀NO]⁺ Iminium ion formed by α-cleavage |

| 58 | Base Peak (100%) | [C₃H₈N]⁺ Further fragmentation of the iminium ion |

Nuclear Magnetic Resonance (NMR) Spectroscopy

Predicted ¹H NMR Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Proposed Assignment |

| ~7.6 | d | 1H | Aromatic H (ortho to C=O) |

| ~7.4 | s | 1H | Aromatic H (between O and C=O) |

| ~6.8 | d | 1H | Aromatic H (meta to C=O) |

| ~6.0 | s | 2H | -O-CH₂-O- |

| ~5.2 | q | 1H | CH-N |

| ~2.9 | s | 3H | N-CH₃ |

| ~2.1 | s | 3H | CO-CH₃ (acetyl) |

| ~1.4 | d | 3H | CH-CH₃ |

Predicted ¹³C NMR Data

| Chemical Shift (δ) ppm | Proposed Assignment |

| ~195 | C=O (ketone) |

| ~170 | C=O (amide) |

| ~152 | Aromatic C-O |

| ~148 | Aromatic C-O |

| ~130 | Aromatic C (quaternary) |

| ~125 | Aromatic C-H |

| ~108 | Aromatic C-H |

| ~108 | Aromatic C-H |

| ~102 | -O-CH₂-O- |

| ~58 | CH-N |

| ~35 | N-CH₃ |

| ~22 | CO-CH₃ (acetyl) |

| ~15 | CH-CH₃ |

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in the molecule. The predicted vibrational frequencies are based on the characteristic absorption bands for amides, ketones, and the methylenedioxy group.

Predicted FTIR Data

| Wavenumber (cm⁻¹) | Intensity | Functional Group Assignment |

| ~3050-3100 | Medium | C-H stretch (aromatic) |

| ~2900-3000 | Medium | C-H stretch (aliphatic) |

| ~1700 | Strong | C=O stretch (aromatic ketone) |

| ~1650 | Strong | C=O stretch (tertiary amide) |

| ~1600, ~1500 | Medium | C=C stretch (aromatic ring) |

| ~1250 | Strong | C-O-C stretch (asymmetric, methylenedioxy) |

| ~1040 | Strong | C-O-C stretch (symmetric, methylenedioxy) |

| ~930 | Medium | O-CH₂-O bend |

Experimental Protocols

The following are example protocols for the spectroscopic analysis of N-Acetyl-3,4-MDMC. Instrument parameters may require optimization.

General Workflow

Caption: A generalized workflow for the spectroscopic characterization of N-Acetyl-3,4-MDMC.

GC-MS Protocol

-

Sample Preparation: Dissolve 1 mg of the sample in 1 mL of methanol.

-

Instrumentation: Agilent GC-MS system (or equivalent).

-

GC Column: DB-5MS (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.

-

Carrier Gas: Helium at a constant flow of 1 mL/min.

-

Injector Temperature: 280°C.

-

Oven Program: Initial temperature of 100°C held for 1 minute, then ramped to 300°C at 20°C/min, and held for 5 minutes.

-

MS Transfer Line: 280°C.

-

MS Ion Source: 230°C.

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Scan Range: 40-550 amu.

NMR Spectroscopy Protocol

-

Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.

-

Instrumentation: 400 MHz NMR spectrometer.

-

¹H NMR Parameters:

-

Pulse Program: Standard 90° pulse.

-

Spectral Width: -2 to 12 ppm.

-

Acquisition Time: ~3 seconds.

-

Relaxation Delay: 2 seconds.

-

Number of Scans: 16.

-

-

¹³C NMR Parameters:

-

Pulse Program: Proton-decoupled.

-

Spectral Width: 0 to 220 ppm.

-

Acquisition Time: ~1.5 seconds.

-

Relaxation Delay: 2 seconds.

-

Number of Scans: 1024.

-

FTIR Spectroscopy Protocol

-

Sample Preparation: The sample can be analyzed neat as a solid.

-

Instrumentation: FTIR spectrometer with a diamond Attenuated Total Reflectance (ATR) accessory.

-

Scan Parameters:

-

Spectral Range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 32.

-

Background: A background spectrum of the clean ATR crystal should be collected prior to sample analysis.

-

Conclusion

The spectroscopic characterization of N-Acetyl-3,4-MDMC relies on a combination of techniques to provide an unambiguous identification. Mass spectrometry offers high sensitivity and characteristic fragmentation patterns, while NMR and FTIR spectroscopy provide detailed structural and functional group information. While a complete set of officially published reference spectra is not widely available, the predictive data and methodologies outlined in this guide, based on sound chemical principles and comparison with closely related analogs, provide a robust framework for researchers in the field. It is recommended that any tentative identification be confirmed by analysis of a certified reference standard.

References

An In-depth Technical Guide to the Chemical and Physical Properties of N-acetyl methylone

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-acetyl methylone, also known as N-acetyl-3,4-methylenedioxymethcathinone, is a derivative of the synthetic cathinone methylone. Methylone itself is the β-keto analogue of 3,4-methylenedioxymethamphetamine (MDMA) and has been investigated for its potential as an antidepressant and anti-Parkinsonian agent. As an acetylated analog, N-acetyl methylone's pharmacological and toxicological profile is not well-characterized in scientific literature, with its biological actions largely cited as unknown[1]. This guide provides a comprehensive overview of the known chemical and physical properties of N-acetyl methylone, alongside proposed experimental protocols and inferred biological activities based on its structural relationship to methylone.

Chemical and Physical Properties

Chemical Identification

| Property | Value | Source |

| IUPAC Name | N-[1-(1,3-benzodioxol-5-yl)-1-oxopropan-2-yl]-N-methylacetamide | [2] |

| Synonyms | N-acetyl-3,4-MDMC, N-acetyl Methylone | [1] |

| CAS Number | 1227293-15-3 | [1][2] |

| Molecular Formula | C₁₃H₁₅NO₄ | [1][2] |

| Molecular Weight | 249.26 g/mol | [2] |

| Canonical SMILES | CC(C(=O)C1=CC2=C(C=C1)OCO2)N(C)C(=O)C | [2] |

| InChI Key | SFBOFEWMUYVYDF-UHFFFAOYSA-N | [1][2] |

Physical Properties

| Property | Value | Source |

| Physical Form | Crystalline solid | [1] |

| Melting Point | Not experimentally determined | |

| Boiling Point | 431.3 ± 45.0 °C at 760 mmHg (Predicted) | |

| Solubility | DMF: 33 mg/mLDMSO: 25 mg/mLEthanol: 16 mg/mLDMF:PBS (pH 7.2) (1:1): 0.5 mg/mL | [1] |

| pKa (Predicted) | Not available | |

| LogP (Predicted) | 1.3 | [2] |

Spectral Data

| Technique | Data Highlights | Source |

| GC-MS | A GC-MS spectral library entry is available. | [1] |

| UV-Vis (λmax) | 230, 276, 312 nm | [1] |

| ¹H NMR | Not available for N-acetyl methylone. | |

| ¹³C NMR | Not available for N-acetyl methylone. | |

| Infrared (IR) | Not available for N-acetyl methylone. |

Experimental Protocols

Detailed experimental protocols for the synthesis and analysis of N-acetyl methylone are not explicitly available in the scientific literature. However, based on general organic chemistry principles and methods for analogous compounds, the following protocols are proposed.

Proposed Synthesis of N-acetyl methylone

The synthesis of N-acetyl methylone can be logically achieved through the N-acetylation of its precursor, methylone. A standard method for the acetylation of a secondary amine involves the use of acetic anhydride.

Reaction Scheme:

Proposed synthesis of N-acetyl methylone via acetylation of methylone.

Materials:

-

Methylone hydrochloride

-

Acetic anhydride

-

Triethylamine or pyridine (base)

-

Dichloromethane (DCM) or other suitable aprotic solvent

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate or sodium sulfate

-

Standard laboratory glassware for organic synthesis

Procedure:

-

Free-basing of Methylone: If starting with methylone hydrochloride, it should be converted to the free base. This can be achieved by dissolving the hydrochloride salt in water, adding a base such as sodium bicarbonate until the solution is basic, and then extracting the free base into an organic solvent like dichloromethane. The organic layer is then dried and the solvent removed under reduced pressure.

-

Acetylation Reaction: The methylone free base is dissolved in an anhydrous aprotic solvent such as dichloromethane in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

A slight excess of a non-nucleophilic base, such as triethylamine or pyridine, is added to the solution to act as a scavenger for the acetic acid byproduct.

-

A slight molar excess of acetic anhydride is then added dropwise to the stirred solution at room temperature or 0 °C to control the exothermic reaction.

-

The reaction mixture is stirred at room temperature for several hours or until the reaction is complete, as monitored by thin-layer chromatography (TLC).

-

Work-up: The reaction mixture is washed sequentially with saturated sodium bicarbonate solution to remove any unreacted acetic anhydride and acetic acid, followed by a wash with brine.

-

The organic layer is dried over anhydrous magnesium sulfate or sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude N-acetyl methylone.

-

Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system to obtain pure N-acetyl methylone.

Proposed Analytical Methodology: LC-MS/MS for Quantification

A liquid chromatography-tandem mass spectrometry (LC-MS/MS) method, similar to those validated for methylone and its metabolites, would be the preferred technique for the quantification of N-acetyl methylone in biological matrices.

References

In-Vitro Pharmacological Profile of N-Acetyl-3,4-MDMC: An Inferential Analysis

Disclaimer: Direct in-vitro pharmacological data for N-Acetyl-3,4-methylenedioxymethcathinone (N-Acetyl-3,4-MDMC) is not currently available in peer-reviewed literature. This technical guide provides an inferred pharmacological profile based on the well-characterized properties of its close structural analogs, 3,4-methylenedioxymethcathinone (methylone) and 3,4-methylenedioxymethamphetamine (MDMA). The experimental protocols described are standard methodologies that would be appropriate for the in-vitro characterization of N-Acetyl-3,4-MDMC.

Introduction

N-Acetyl-3,4-MDMC is an acetylated analog of methylone, a designer drug of the cathinone class.[1] Given its structural similarity to methylone and MDMA, it is hypothesized to interact with monoaminergic systems. The addition of an acetyl group to the nitrogen atom is a common metabolic pathway (N-acetylation) and can significantly alter the pharmacological properties of a compound, including its affinity for receptors and transporters, as well as its functional activity. This guide synthesizes the known in-vitro pharmacological data of methylone and MDMA to provide a predictive framework for the potential pharmacological profile of N-Acetyl-3,4-MDMC.

Data Presentation

The following tables summarize the in-vitro pharmacological data for methylone and MDMA at key molecular targets. It is anticipated that N-Acetyl-3,4-MDMC would exhibit activity at these sites, although its potency may differ.

Table 1: Monoamine Transporter Inhibition

This table presents the half-maximal inhibitory concentrations (IC₅₀) of methylone and MDMA for the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT). Lower values indicate greater potency.

| Compound | DAT IC₅₀ (µM) | NET IC₅₀ (µM) | SERT IC₅₀ (µM) | Reference |

| Methylone | 2.84 | 0.48 | 8.42 | [2] |

| MDMA | 12.6 | 2.1 | 7.6 | [3] |

Table 2: Receptor Binding Affinities for MDMA

This table presents the inhibitor constant (Kᵢ) values of the enantiomers of MDMA at various serotonin receptors. Lower values indicate higher binding affinity. Data for methylone at these specific receptors is less consistently reported in the format of Kᵢ values.

| Compound | 5-HT₁ₐ Kᵢ (µM) | 5-HT₂ₐ Kᵢ (µM) | Reference |

| R-MDMA | > 50 | 4.7 | [4] |

| S-MDMA | > 50 | > 50 | [4] |

Potential Influence of N-Acetylation

N-acetylation generally increases the polarity of a molecule, which can affect its ability to cross cell membranes and interact with binding sites within transmembrane proteins like transporters and receptors. This modification could potentially decrease the potency of N-Acetyl-3,4-MDMC at monoamine transporters compared to methylone. The bulky acetyl group might also introduce steric hindrance, altering the binding conformation and affinity for its targets. Functional activity could also be affected, potentially shifting the compound's profile towards that of a reuptake inhibitor rather than a releasing agent. However, without empirical data, these remain hypotheses.

Experimental Protocols

The following are detailed methodologies for key in-vitro experiments that would be necessary to determine the pharmacological profile of N-Acetyl-3,4-MDMC.

1. Radioligand Binding Assay for Monoamine Transporters

This assay determines the binding affinity of a test compound to a specific transporter.

-

Cell Culture and Membrane Preparation: Human Embryonic Kidney (HEK293) cells stably expressing the human dopamine (DAT), norepinephrine (NET), or serotonin (SERT) transporter are cultured to confluence. The cells are then harvested, and a crude membrane preparation is obtained by homogenization and centrifugation. Protein concentration is determined using a standard assay like the BCA assay.[5]

-

Assay Procedure: In a 96-well plate, the cell membrane preparation is incubated with a specific radioligand (e.g., [³H]-WIN 35,428 for DAT, [³H]-Nisoxetine for NET, [³H]-Citalopram for SERT) and varying concentrations of the test compound (N-Acetyl-3,4-MDMC).[5]

-

Incubation and Detection: The mixture is incubated to allow for competitive binding to reach equilibrium. The reaction is then terminated by rapid filtration through a glass fiber filter, which traps the membrane-bound radioligand. The radioactivity retained on the filter is measured using a scintillation counter.

-

Data Analysis: Non-specific binding is determined in the presence of a high concentration of a known inhibitor. Specific binding is calculated by subtracting non-specific binding from total binding. The concentration of the test compound that inhibits 50% of the specific binding (IC₅₀) is determined by non-linear regression analysis. The inhibitor constant (Kᵢ) is then calculated using the Cheng-Prusoff equation.

2. In-Vitro Neurotransmitter Uptake Inhibition Assay

This assay measures the ability of a compound to block the reuptake of neurotransmitters into cells.

-

Cell Culture: HEK293 cells stably expressing the human DAT, NET, or SERT are seeded in 96-well plates and grown to form a confluent monolayer.

-

Assay Procedure: The cells are washed and then incubated with a buffer containing a radiolabeled neurotransmitter ([³H]-dopamine, [³H]-norepinephrine, or [³H]-serotonin) and varying concentrations of the test compound.

-

Incubation and Lysis: The incubation is carried out for a short period to measure the initial rate of uptake. The reaction is stopped by washing the cells with ice-cold buffer. The cells are then lysed to release the intracellular radiolabeled neurotransmitter.

-

Detection and Analysis: The amount of radioactivity in the cell lysate is quantified using a scintillation counter. The IC₅₀ value, representing the concentration of the test compound that inhibits 50% of the neurotransmitter uptake, is calculated.[6]

3. In-Vitro Neurotransmitter Release Assay

This assay determines if a compound acts as a substrate for monoamine transporters, inducing neurotransmitter release.

-

Synaptosome or Cell Preparation: Synaptosomes (nerve terminals) are prepared from rodent brain tissue, or HEK293 cells expressing the transporters are used. The preparation is pre-loaded with a radiolabeled neurotransmitter.

-

Assay Procedure: The pre-loaded synaptosomes or cells are superfused with a buffer. After a stable baseline of radioactivity is established in the superfusate, the test compound is added to the buffer at various concentrations.

-

Fraction Collection and Analysis: Fractions of the superfusate are collected over time, and the amount of radioactivity in each fraction is measured. An increase in radioactivity above the baseline indicates neurotransmitter release. The potency (EC₅₀) and efficacy (Eₘₐₓ) of the test compound to induce release are determined.[7]

4. Calcium Mobilization Assay for Gq-Coupled GPCRs

This functional assay is used to assess the activity of compounds at G protein-coupled receptors (GPCRs) that signal through the Gq pathway, leading to an increase in intracellular calcium.

-

Cell Culture and Dye Loading: Cells expressing the target Gq-coupled receptor (e.g., a 5-HT₂ receptor) are seeded in a 96-well plate. On the day of the assay, the cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).[8][9]

-

Compound Addition and Signal Detection: The plate is placed in a fluorescence plate reader (e.g., a FLIPR or FlexStation). The test compound is added to the wells, and the fluorescence intensity is measured in real-time. An increase in fluorescence indicates a rise in intracellular calcium concentration.[8]

-

Data Analysis: The change in fluorescence is used to determine the concentration-response relationship of the test compound, from which the potency (EC₅₀) and efficacy (Eₘₐₓ) can be calculated.

5. cAMP Accumulation Assay for Gs/Gi-Coupled GPCRs

This functional assay measures changes in intracellular cyclic adenosine monophosphate (cAMP) levels to determine the activity of compounds at GPCRs that couple to Gs (stimulatory) or Gi (inhibitory) proteins.

-

Cell Culture: Cells expressing the target Gs- or Gi-coupled receptor are cultured in appropriate plates.

-

Assay Procedure: For Gi-coupled receptors, cells are first stimulated with forskolin to increase basal cAMP levels. The cells are then incubated with varying concentrations of the test compound.[10]

-

Cell Lysis and Detection: After incubation, the cells are lysed, and the intracellular cAMP concentration is measured using a competitive immunoassay, such as HTRF, AlphaScreen, or ELISA.[11][12] In these assays, cAMP from the cell lysate competes with a labeled cAMP conjugate for binding to a specific antibody.

-

Data Analysis: The signal is inversely proportional to the amount of cAMP in the cell lysate. For Gs-coupled receptors, an agonist will increase cAMP and decrease the signal. For Gi-coupled receptors (in the presence of forskolin), an agonist will decrease cAMP and increase the signal. EC₅₀ or IC₅₀ values are determined from the concentration-response curves.

Mandatory Visualizations

Caption: Workflow for a radioligand binding assay.

Caption: Workflow for a neurotransmitter uptake inhibition assay.

Caption: Gq-coupled receptor signaling pathway.

Conclusion

While the precise in-vitro pharmacological profile of N-Acetyl-3,4-MDMC remains to be elucidated, the data from its parent compound, methylone, and the closely related MDMA, strongly suggest that it will interact with monoamine transporters. The N-acetylation is likely to modulate its potency and functional activity at these sites. The experimental protocols and diagrams provided in this guide offer a comprehensive framework for the systematic in-vitro characterization of N-Acetyl-3,4-MDMC and other novel psychoactive substances. Such studies are crucial for understanding their mechanism of action and potential physiological effects.

References

- 1. Methylone - Wikipedia [en.wikipedia.org]

- 2. Methylone and Monoamine Transporters: Correlation with Toxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The profile of mephedrone on human monoamine transporters differs from 3,4-methylenedioxymethamphetamine primarily by lower potency at the vesicular monoamine transporter - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. jneurosci.org [jneurosci.org]

- 5. benchchem.com [benchchem.com]

- 6. Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Pharmacological characterization of ecstasy synthesis byproducts with recombinant human monoamine transporters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Calcium Mobilization Assay to Measure the Activity of Gq-coupled Receptors [bio-protocol.org]

- 9. Calcium Mobilization Assay to Measure the Activity of Gq-coupled Receptors [en.bio-protocol.org]

- 10. cAMP Accumulation Assay - Creative BioMart [creativebiomart.net]

- 11. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 12. resources.revvity.com [resources.revvity.com]

Potential Human Metabolites of N-Acetyl-3,4-MDMC: A Prospective Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Acetyl-3,4-methylenedioxymethcathinone (N-Acetyl-3,4-MDMC) is an acetylated analog of the synthetic cathinone 3,4-methylenedioxymethcathinone (MDMC, methylone). While the biological activities of N-Acetyl-3,4-MDMC are not yet fully characterized, understanding its metabolic fate in humans is crucial for forensic toxicology, clinical diagnostics, and drug development. To date, no specific studies have been published on the human metabolism of N-Acetyl-3,4-MDMC. This technical guide provides a prospective analysis of its potential metabolites based on established metabolic pathways of structurally analogous compounds, primarily methylone and other synthetic cathinones. The predicted metabolic pathways include deacetylation to the parent compound methylone, followed by N-demethylation, O-demethylenation, and subsequent O-methylation, as well as Phase II conjugation. This document outlines the hypothesized metabolic pathways, provides detailed experimental protocols for their identification, and presents quantitative data from related compounds to guide future research.

Introduction

N-Acetyl-3,4-MDMC is a derivative of methylone, a psychoactive substance of the cathinone class.[1] The addition of an N-acetyl group can significantly alter the pharmacological and toxicological properties of the parent compound. As with any novel psychoactive substance, a thorough understanding of its metabolism is essential for predicting its duration of action, potential for toxicity, and for the development of reliable analytical methods for its detection in biological matrices.

This guide synthesizes information from studies on the metabolism of methylone and other related amphetamine and cathinone derivatives to propose the likely metabolic pathways for N-Acetyl-3,4-MDMC in humans. The primary hypothesis is that N-Acetyl-3,4-MDMC will undergo deacetylation to yield methylone, which will then be metabolized through its known pathways. Additionally, direct metabolism of the N-acetylated compound may occur.

Hypothesized Metabolic Pathways of N-Acetyl-3,4-MDMC

The metabolism of xenobiotics in humans typically occurs in two phases. Phase I reactions introduce or expose functional groups, while Phase II reactions involve conjugation of these groups with endogenous molecules to increase water solubility and facilitate excretion.

Phase I Metabolism

Based on the metabolism of structurally similar compounds, the following Phase I metabolic pathways are proposed for N-Acetyl-3,4-MDMC:

-

Deacetylation: The N-acetyl group is likely to be hydrolyzed, yielding 3,4-methylenedioxymethcathinone (methylone, MDMC). This is a common metabolic reaction for N-acetylated compounds.[2][3][4] Once formed, methylone would be expected to follow its established metabolic pathways.

-

Metabolism of the Resulting Methylone:

-

N-demethylation: The N-methyl group of methylone can be removed to form 3,4-methylenedioxycathinone (MDC).[5][6][7]

-

O-demethylenation: The methylenedioxy ring can be opened to form the catechol intermediate, 3,4-dihydroxy-N-methylcathinone (HHMC).[5][6][7][8]

-

O-methylation: The catechol intermediate (HHMC) is a substrate for catechol-O-methyltransferase (COMT), leading to the formation of 4-hydroxy-3-methoxy-N-methylcathinone (HMMC) and 3-hydroxy-4-methoxy-N-methylcathinone (3-OH-4-MeO-MC).[6][8] HMMC is a primary metabolite of methylone.[7]

-

-

Direct Metabolism of N-Acetyl-3,4-MDMC:

-

β-Keto Reduction: The ketone group can be reduced to a hydroxyl group, forming N-acetyl-dihydro-3,4-MDMC.

-

Hydroxylation: The alkyl chain or the aromatic ring could undergo hydroxylation.

-

The following diagram illustrates the hypothesized primary metabolic pathways.

Phase II Metabolism

The hydroxylated metabolites, such as HHMC and HMMC, are expected to undergo Phase II conjugation reactions to form more water-soluble glucuronide and sulfate conjugates, which can be readily excreted in the urine.[5][8]

Quantitative Data from Related Compounds

Direct quantitative data for the metabolites of N-Acetyl-3,4-MDMC are unavailable. However, data from controlled administration studies of methylone in humans can provide an estimate of the expected concentrations of downstream metabolites if deacetylation is the primary metabolic step.

Table 1: Pharmacokinetic Parameters of Methylone and its Metabolite HMMC in Human Plasma after Oral Administration

| Dose (mg) | Analyte | Cmax (ng/mL) | Tmax (h) | AUC0–24 (h·ng/mL) | T1/2 (h) |

| 50 | Methylone | 153 | 1.5 | 1042.8 | 5.8 |

| HMMC | ~11-15 | ~0.9-1.5 | ~40-50 | - | |

| 100 | Methylone | 304 | ~2.0 | 2441.2 | 6.4 |

| HMMC | ~21-30 | ~0.9-1.5 | ~100-120 | - | |

| 150 | Methylone | 355 | ~2.0 | 3524.4 | 6.9 |

| HMMC | ~25-35 | ~0.9-1.5 | ~140-170 | - | |

| 200 | Methylone | 604 | ~2.0 | 5067.9 | 6.4 |

| HMMC | ~43-60 | ~0.9-1.5 | ~200-240 | - |

Data adapted from Poyatos et al. (2022).[9] HMMC values are estimated based on the reported 10-14 fold lower Cmax and 21-29 fold lower AUC compared to methylone.[7][9]

Experimental Protocols for Metabolite Identification

The identification and quantification of potential metabolites of N-Acetyl-3,4-MDMC would require in vitro and in vivo studies, followed by analysis using advanced analytical techniques.

In Vitro Metabolism Studies

-

Objective: To identify the primary metabolic pathways and the enzymes involved.

-

Methodology:

-

Incubation: Incubate N-Acetyl-3,4-MDMC with human liver microsomes (HLMs) or S9 fractions to identify Phase I metabolites.[10] To identify Phase II metabolites, the incubation mixture should be supplemented with cofactors such as UDPGA for glucuronidation and PAPS for sulfation.

-

Enzyme Inhibition: Use specific chemical inhibitors or recombinant CYP450 enzymes to identify the specific enzymes responsible for the metabolic transformations.

-

Sample Preparation: After incubation, the reaction is typically stopped by adding a cold organic solvent (e.g., acetonitrile). The samples are then centrifuged, and the supernatant is collected for analysis.

-

Analysis: Analyze the samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS) or high-resolution mass spectrometry (HRMS) to identify and characterize the metabolites.

-

References

- 1. caymanchem.com [caymanchem.com]

- 2. Kinetics of uptake and deacetylation of N-acetylcysteine by human erythrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Heroin - Wikipedia [en.wikipedia.org]

- 4. Paracetamol - Wikipedia [en.wikipedia.org]

- 5. Brain Concentrations of Methylone and Its Metabolites after Systemic Methylone Administration: Relationship to Pharmacodynamic Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Methylone - Wikipedia [en.wikipedia.org]

- 7. Methylone and MDMA Pharmacokinetics Following Controlled Administration in Humans - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. blossomanalysis.com [blossomanalysis.com]

- 10. In vitro metabolic profiling of methylenedioxy-substituted synthetic cathinones for enhanced detection in urine sample analysis - PMC [pmc.ncbi.nlm.nih.gov]

Early-Stage Research on N-Acetyl-3,4-MDMC Toxicity: A Technical Guide

Disclaimer: Direct toxicological data for N-Acetyl-3,4-methylenedioxymethcathinone (N-Acetyl-3,4-MDMC) is not currently available in peer-reviewed literature. This guide provides an in-depth analysis of the known toxicity of its parent compound, 3,4-methylenedioxymethcathinone (MDMC, methylone), to infer a potential toxicological profile for N-Acetyl-3,4-MDMC. The information herein is intended for researchers, scientists, and drug development professionals.

Introduction

N-Acetyl-3,4-MDMC is an acetylated analog of methylone, a synthetic cathinone that shares structural and pharmacological similarities with 3,4-methylenedioxymethamphetamine (MDMA). While the biological and toxicological properties of N-Acetyl-3,4-MDMC have not been directly investigated, understanding the toxicity of methylone and the metabolic fate of N-acetylated compounds can provide critical insights. This guide summarizes the available quantitative toxicity data for methylone, details relevant experimental protocols, and visualizes key metabolic and toxicity pathways.

Core Toxin Profile: Methylone (MDMC)

Methylone acts as a central nervous system stimulant, and its toxicity is primarily associated with neurotoxicity and cytotoxicity.[1] Studies have shown that methylone can induce neuronal cell death, oxidative stress, and mitochondrial dysfunction.[1]

Quantitative Toxicity Data

The following table summarizes the in vitro cytotoxicity of methylone in human neuroblastoma SH-SY5Y cells, a common model for neurotoxicity studies.

| Compound | Cell Line | Exposure Time (h) | Assay | IC50 (mM) | Reference |

| Methylone | Undifferentiated SH-SY5Y | 24 | MTT | > 1.506 | [2] |

| Methylone | Differentiated SH-SY5Y | 24 | MTT | ~1.5 | [1] |

| MDMA | Differentiated SH-SY5Y | 24 | MTT | ~0.9 | [1] |

| MDPV | Differentiated SH-SY5Y | 24 | MTT | ~0.8 | [1] |

IC50 (half maximal inhibitory concentration) is the concentration of a substance that causes a 50% reduction in cell viability.

Fatal intoxications in humans have been reported with peripheral blood methylone concentrations greater than 0.5 mg/L.[3]

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of toxicological research. The following are key experimental protocols used in the assessment of methylone toxicity.

In Vitro Cytotoxicity Assessment in SH-SY5Y Cells

-

Cell Culture and Differentiation:

-

Human neuroblastoma SH-SY5Y cells are cultured in a mixture of Ham’s F-12 and Eagle’s Minimum Essential Medium, supplemented with fetal bovine serum, L-glutamine, and an antibiotic/antimycotic solution.

-

For differentiation into a more neuron-like phenotype, cells are treated with retinoic acid for several days.[1]

-

-

Drug Exposure:

-

MTT Assay for Cell Viability:

-

Following drug exposure, the culture medium is removed, and a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.

-

Viable cells with active mitochondrial dehydrogenases reduce the yellow MTT to a purple formazan product.

-

After an incubation period, the formazan crystals are dissolved in a solubilization solution (e.g., dimethyl sulfoxide).

-

The absorbance of the solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

-

Cell viability is expressed as a percentage of the control (untreated) cells.[2]

-

Assessment of Oxidative Stress

-

Measurement of Reactive Oxygen Species (ROS):

-

Cells are treated with a fluorescent probe, such as 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA), which becomes fluorescent upon oxidation by ROS.

-

Following drug exposure, the fluorescence intensity is measured to quantify the intracellular ROS levels.[1]

-

-

Glutathione (GSH) and Oxidized Glutathione (GSSG) Levels:

-

Intracellular levels of GSH and GSSG are measured using commercially available assay kits.

-

The ratio of GSH to GSSG is a key indicator of oxidative stress.[1]

-

Signaling Pathways and Mechanisms of Toxicity

The neurotoxicity of methylone is believed to be mediated through several interconnected pathways, primarily involving oxidative stress and mitochondrial dysfunction, ultimately leading to apoptosis.

Proposed mechanism of methylone-induced neurotoxicity.

Metabolism of Methylone and the Potential Role of N-Acetylation

The metabolism of methylone primarily occurs in the liver and involves two main pathways: N-demethylation and O-demethylenation followed by O-methylation.[4][5][6]

Major metabolic pathways of methylone.

While N-acetylation of methylone has not been reported, it is a common metabolic pathway for many xenobiotics, including some amphetamine derivatives. N-acetylation can either lead to detoxification or, in some cases, bioactivation to more toxic metabolites. In the context of amphetamine-related compounds, N-acetylcysteine (NAC) has been shown to have a protective effect against toxicity by replenishing glutathione stores and reducing oxidative stress.[7][8]

Based on the structure of N-Acetyl-3,4-MDMC, it is likely a metabolic product of methylone or a synthetic derivative. If it is formed metabolically, its toxicological profile would depend on its own intrinsic activity and its subsequent metabolism.

Hypothesized N-acetylation pathway of methylone.

Inferred Toxicological Profile of N-Acetyl-3,4-MDMC and Future Directions

Given the data on methylone, it is plausible that N-Acetyl-3,4-MDMC could exhibit similar neurotoxic and cytotoxic effects. The N-acetyl group may influence its pharmacokinetic properties, such as its ability to cross the blood-brain barrier and its metabolic stability.

The key questions for future research include:

-

Direct Cytotoxicity: What is the in vitro cytotoxicity of N-Acetyl-3,4-MDMC in relevant cell lines (e.g., SH-SY5Y, primary neurons, hepatocytes)?

-

Metabolic Fate: Is N-Acetyl-3,4-MDMC a metabolite of methylone in humans? How is N-Acetyl-3,4-MDMC itself metabolized?

-

Mechanism of Action: Does N-Acetyl-3,4-MDMC induce oxidative stress, mitochondrial dysfunction, and apoptosis in a manner similar to methylone?

-

In Vivo Toxicity: What are the acute and chronic in vivo toxic effects of N-Acetyl-3,4-MDMC in animal models?

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Methylone - Wikipedia [en.wikipedia.org]

- 5. Brain Concentrations of Methylone and Its Metabolites after Systemic Methylone Administration: Relationship to Pharmacodynamic Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Metabolism of the recently encountered designer drug, methylone, in humans and rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. A Case Report Demonstrating the Favorable Outcomes of Using N-acetylcysteine (NAC) in Managing Hepatic Injury Induced by Amphetamine-Related Drug Toxicity: Do We Underestimate Its Potential? - PMC [pmc.ncbi.nlm.nih.gov]

- 8. A potential role for N-acetylcysteine in the management of methamphetamine dependence - PubMed [pubmed.ncbi.nlm.nih.gov]

Solubility Profile of N-Acetyl-3,4-MDMC: A Technical Guide for Researchers

For immediate release:

This technical guide provides a comprehensive overview of the solubility of N-Acetyl-3,4-methylenedioxy-N-methylcathinone (N-Acetyl-3,4-MDMC), a derivative of the cathinone class of compounds. The information contained herein is intended for researchers, scientists, and professionals in the field of drug development and forensic science.

Introduction

N-Acetyl-3,4-MDMC is an acetylated analog of 3,4-methylenedioxy-N-methylcathinone (methylone), a compound that has been identified as a designer drug.[1] As with many novel psychoactive substances, comprehensive data on the physicochemical properties of N-Acetyl-3,4-MDMC are not widely available in peer-reviewed literature. Understanding the solubility of this compound in common laboratory solvents is crucial for a variety of research applications, including the preparation of stock solutions for in vitro and in vivo studies, analytical method development, and formulation studies. This guide summarizes the available quantitative solubility data and provides a detailed experimental protocol for determining the solubility of N-Acetyl-3,4-MDMC in additional solvents.

Quantitative Solubility Data

The following table summarizes the known quantitative solubility of N-Acetyl-3,4-MDMC in several common laboratory solvents. The data is primarily sourced from publicly available information from chemical suppliers.

| Solvent | Solubility (mg/mL) | Molar Solubility (M) | Notes |

| Dimethylformamide (DMF) | 33[1] | 0.132 | Data from a chemical supplier. |

| Dimethyl sulfoxide (DMSO) | 25[1] | 0.100 | Data from a chemical supplier. |

| Ethanol | 16[1] | 0.064 | Data from a chemical supplier. |

| DMF:PBS (pH 7.2) (1:1) | 0.5[1] | 0.002 | Data from a chemical supplier. |

| Water | Data not available | Data not available | |

| Methanol | Data not available | Data not available | |

| Acetonitrile | Data not available | Data not available |

Molecular Weight of N-Acetyl-3,4-MDMC: 249.26 g/mol

Experimental Protocol for Solubility Determination (Shake-Flask Method)

The following is a detailed protocol for the determination of the thermodynamic solubility of N-Acetyl-3,4-MDMC in a given solvent, adapted from the widely recognized shake-flask method.[2][3][4][5][6] This method is considered the gold standard for obtaining accurate solubility data.

3.1. Materials

-

N-Acetyl-3,4-MDMC (as a crystalline solid)

-

Selected solvent of analytical grade (e.g., water, methanol, acetonitrile)

-

Glass vials with screw caps or other sealable containers

-

Temperature-controlled orbital shaker or incubator

-

Analytical balance (accurate to at least 0.1 mg)

-

Syringe filters (0.22 µm or 0.45 µm pore size, compatible with the solvent)

-

Syringes

-

Volumetric flasks and pipettes

-

High-performance liquid chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or other quantitative analytical instrumentation.

3.2. Procedure

-

Preparation of Supersaturated Solution:

-

Add an excess amount of solid N-Acetyl-3,4-MDMC to a glass vial. The excess solid should be visually apparent.

-

Add a known volume of the desired solvent to the vial.

-

Seal the vial tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vial in a temperature-controlled shaker set to a constant temperature (e.g., 25 °C).

-

Agitate the mixture for a sufficient period to ensure equilibrium is reached. A minimum of 24 hours is recommended, with 48 to 72 hours being ideal to ensure complete equilibration.

-

-

Sample Collection and Preparation:

-

After the equilibration period, allow the vial to stand undisturbed for a short period to allow the excess solid to settle.

-

Carefully withdraw a sample of the supernatant using a syringe.

-

Immediately filter the sample through a syringe filter into a clean vial to remove any undissolved solid particles.

-

-

Quantitative Analysis:

-

Accurately dilute the filtered saturated solution with the appropriate solvent to a concentration within the linear range of the analytical method.

-

Analyze the diluted sample using a validated HPLC method or another suitable quantitative technique to determine the concentration of N-Acetyl-3,4-MDMC.

-

Prepare a calibration curve using standard solutions of N-Acetyl-3,4-MDMC of known concentrations.

-

-

Data Calculation:

-

Calculate the concentration of N-Acetyl-3,4-MDMC in the saturated solution based on the analytical results and the dilution factor.

-

Express the solubility in appropriate units, such as mg/mL or mol/L.

-

3.3. Workflow Diagram

Caption: Workflow for the determination of N-Acetyl-3,4-MDMC solubility using the shake-flask method.

Signaling Pathways and Biological Context

Currently, there is a significant lack of information regarding the biological activities and signaling pathways associated with N-Acetyl-3,4-MDMC. Publicly available scientific literature and databases indicate that the biological actions of this compound are largely unknown.[1] Therefore, a diagrammatic representation of its signaling pathways cannot be provided at this time. Further research is required to elucidate the pharmacological and toxicological profile of N-Acetyl-3,4-MDMC.

Conclusion

This technical guide provides the currently available quantitative data on the solubility of N-Acetyl-3,4-MDMC in common laboratory solvents and a detailed experimental protocol for its determination. The provided shake-flask method offers a reliable approach for researchers to obtain accurate solubility data in solvents for which information is not yet available. The lack of data on the biological activity of N-Acetyl-3,4-MDMC highlights the need for further investigation into the pharmacology and toxicology of this and other emerging synthetic cathinones. It is imperative that researchers handle this compound with appropriate safety precautions in a controlled laboratory setting.

References

Unraveling the Enigma: A Technical Guide to the Presumed Biological Actions of N-acetyl methylone

An In-depth Whitepaper for Researchers, Scientists, and Drug Development Professionals

Disclaimer: The biological actions of N-acetyl methylone (N-acetyl-3,4-methylenedioxymethcathinone) are currently unknown.[1][2] This document provides a comprehensive overview of the known biological activities of its parent compound, methylone, to serve as a foundational guide for future research into its N-acetylated analog. All data and experimental protocols herein pertain to methylone unless otherwise specified.

Introduction

N-acetyl methylone is an acetylated analog of methylone, a synthetic cathinone and a β-keto analog of 3,4-methylenedioxymethamphetamine (MDMA).[1][2][3] While methylone has been studied for its psychoactive and physiological effects, N-acetyl methylone remains a substance of unknown pharmacological profile.[1][2] The introduction of an acetyl group to the nitrogen atom is anticipated to significantly alter its physicochemical properties, potentially affecting its metabolism, pharmacokinetics, and interaction with biological targets. This guide synthesizes the existing knowledge on methylone to provide a framework for investigating the yet-to-be-discovered biological actions of N-acetyl methylone.

Pharmacology of the Parent Compound: Methylone

Methylone primarily acts as a monoamine transporter substrate, inducing the release and inhibiting the reuptake of serotonin (5-HT), dopamine (DA), and norepinephrine (NE).[4][5][6] Its effects are comparable to MDMA, though with some reported differences in potency and subjective experience.[3][6]

Monoamine Transporter Interactions

Methylone's primary mechanism of action involves its interaction with the serotonin transporter (SERT), dopamine transporter (DAT), and norepinephrine transporter (NET).[5][6] It functions as a substrate for these transporters, leading to the non-exocytotic release of monoamines from the presynaptic neuron.[5]

-

Serotonin (5-HT): Methylone demonstrates a pronounced effect on the serotonin system, which is believed to contribute to its entactogenic and empathogenic properties.[5][7]

-

Dopamine (DA): The dopaminergic activity of methylone is associated with its stimulant and reinforcing effects.[4][5]

-

Norepinephrine (NE): Interaction with the norepinephrine transporter contributes to the sympathomimetic effects of methylone, such as increased heart rate and blood pressure.[6][7]

A comparative study of monoamine release indicates that methylone's efficacy is in the order of NE > 5-HT > DA.[7]

Receptor Binding Profile

Unlike MDMA, which shows some activity at various G-protein coupled receptors (GPCRs), methylone appears to have a more selective profile. A high-throughput screen of 168 GPCRs found no significant agonist or antagonist activity for methylone at concentrations up to 10 µM.[7] This suggests that the direct biological actions of methylone are predominantly mediated by monoamine transporters.

Quantitative Data on Methylone's Biological Activity

The following tables summarize the available quantitative data on the interaction of methylone with monoamine transporters.

Table 1: Monoamine Transporter Binding Affinities (Ki, µM)

| Compound | SERT (Ki, µM) | NET (Ki, µM) | DAT (Ki, µM) | Reference |

| Methylone | 4.15 | 1.15 | 5.73 | [7] |

| MDMA | 2.62 | 0.79 | 5.11 | [7] |

Table 2: Monoamine Uptake Inhibition (IC50, µM)

| Compound | 5-HT Uptake (IC50, µM) | NE Uptake (IC50, µM) | DA Uptake (IC50, µM) | Reference |

| Methylone | 0.43 | 0.13 | 2.3 | [7] |

| MDMA | 1.8 | 0.12 | 2.5 | [7] |

Table 3: Monoamine Release (EC50, mM)

| Compound | 5-HT Release (EC50, mM) | NE Release (EC50, mM) | DA Release (EC50, mM) | Reference |

| Methylone | 0.62 | 0.33 | 4.79 | [7] |

| MDMA | 0.16 | 0.49 | 1.42 | [7] |

Metabolism of Methylone

The metabolism of methylone is a critical aspect to consider when predicting the fate of N-acetyl methylone. Methylone undergoes extensive metabolism in the liver, primarily through two pathways.[4]

-

O-demethylenation: This pathway leads to the formation of 3,4-dihydroxy-N-methylcathinone (HHMC), which is then converted to 4-hydroxy-3-methoxy-N-methylcathinone (HMMC).[4]

-

N-demethylation: This results in the formation of 3,4-methylenedioxycathinone (MDC) or normethylone.[4]

The primary enzyme responsible for methylone metabolism is CYP2D6, with minor contributions from CYP1A2, CYP2B6, and CYP2C19.[4][8] It is important to note that some of methylone's metabolites, such as MDC, are also biologically active.[5]

The N-acetylation of methylone would likely introduce a new metabolic pathway. N-acetylated compounds are often substrates for deacetylation enzymes. Alternatively, the acetyl group may hinder the existing metabolic routes, potentially leading to a different pharmacokinetic profile and a distinct set of metabolites.

Experimental Protocols for Investigating Biological Actions

The following are detailed methodologies for key experiments that would be essential in characterizing the biological actions of N-acetyl methylone, based on protocols used for methylone.

1. Radioligand Binding Assays

-

Objective: To determine the binding affinity of N-acetyl methylone for monoamine transporters (SERT, DAT, NET).

-

Methodology:

-

Prepare cell membranes from HEK293 cells stably expressing the human SERT, DAT, or NET.

-

Incubate the membranes with a specific radioligand (e.g., [³H]citalopram for SERT, [³H]WIN 35,428 for DAT, [³H]nisoxetine for NET) in the presence of varying concentrations of N-acetyl methylone.

-

After incubation, separate bound and free radioligand by rapid filtration through glass fiber filters.

-

Quantify the radioactivity on the filters using liquid scintillation counting.

-

Calculate the inhibition constant (Ki) from the IC50 values (concentration of drug that inhibits 50% of specific binding) using the Cheng-Prusoff equation.

-

2. Synaptosomal Monoamine Uptake Assays

-

Objective: To measure the potency of N-acetyl methylone in inhibiting the reuptake of serotonin, dopamine, and norepinephrine into presynaptic nerve terminals.

-

Methodology:

-

Prepare synaptosomes from specific rat brain regions (e.g., striatum for DAT, hippocampus for SERT, and hypothalamus for NET).

-

Pre-incubate the synaptosomes with various concentrations of N-acetyl methylone.

-

Initiate the uptake reaction by adding a radiolabeled monoamine ([³H]5-HT, [³H]DA, or [³H]NE).

-

After a short incubation period, terminate the reaction by rapid filtration and wash with ice-cold buffer.

-

Measure the radioactivity retained by the synaptosomes.

-

Determine the IC50 values for uptake inhibition by non-linear regression analysis.

-

3. In Vitro Monoamine Release Assays

-

Objective: To assess the ability of N-acetyl methylone to induce the release of monoamines from presynaptic terminals.

-

Methodology:

-

Prepare synaptosomes from relevant rat brain regions.

-

Load the synaptosomes with a radiolabeled monoamine ([³H]5-HT, [³H]DA, or [³H]NE).

-

Wash the synaptosomes to remove excess extracellular radiolabel.

-

Expose the loaded synaptosomes to various concentrations of N-acetyl methylone.

-

Measure the amount of radioactivity released into the supernatant.

-

Calculate the EC50 values for monoamine release.

-

4. In Vivo Microdialysis

-

Objective: To measure the effects of N-acetyl methylone on extracellular levels of monoamines in the brains of awake, freely moving animals.

-

Methodology:

-

Surgically implant a microdialysis probe into a specific brain region of interest (e.g., nucleus accumbens, prefrontal cortex) in an anesthetized rat.

-

After a recovery period, perfuse the probe with artificial cerebrospinal fluid at a constant flow rate.

-

Collect dialysate samples at regular intervals before and after systemic administration of N-acetyl methylone.

-

Analyze the concentration of dopamine, serotonin, and norepinephrine in the dialysate samples using high-performance liquid chromatography with electrochemical detection (HPLC-ED).

-

Visualizations of Postulated Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate the potential signaling pathways and experimental workflows relevant to the study of N-acetyl methylone, based on the known properties of methylone.

Caption: Postulated metabolic pathways of methylone and the hypothetical deacetylation of N-acetyl methylone.

Caption: Interaction of methylone with monoamine transporters and the unknown interaction of N-acetyl methylone.

Caption: A proposed experimental workflow for characterizing the biological actions of N-acetyl methylone.

Conclusion and Future Directions

The biological actions of N-acetyl methylone remain an uncharted area of pharmacology. Based on its structural relationship to methylone, it is plausible that N-acetyl methylone may interact with the monoamine transporter system, but the nature and potency of this interaction are unknown. The addition of an acetyl group could significantly alter its absorption, distribution, metabolism, and excretion profile, potentially leading to a different duration of action, a distinct metabolite profile, and novel biological effects.

Future research should prioritize the in vitro characterization of N-acetyl methylone's binding and functional activity at monoamine transporters. Subsequent in vivo studies, including microdialysis and behavioral assessments, will be crucial to elucidate its physiological and psychoactive effects. A thorough investigation of its metabolism will also be necessary to identify any active metabolites and to understand its potential for drug-drug interactions. The data and protocols outlined in this guide provide a solid foundation for embarking on the scientific exploration of this novel compound.

References

- 1. caymanchem.com [caymanchem.com]

- 2. 美国GlpBio - N-acetyl-3,4-Methylenedioxymethcathinone | Cas# 1227293-15-3 [glpbio.cn]

- 3. Methylone - Wikipedia [en.wikipedia.org]

- 4. Brain Concentrations of Methylone and Its Metabolites after Systemic Methylone Administration: Relationship to Pharmacodynamic Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Pharmacokinetic Profiles and Pharmacodynamic Effects for Methylone and Its Metabolites in Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Pharmacological effects of methylone and MDMA in humans - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Frontiers | Methylone is a rapid-acting neuroplastogen with less off-target activity than MDMA [frontiersin.org]

- 8. In vitro metabolism and pharmacokinetic studies on methylone - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Detection of N-Acetyl-3,4-MDMC in Urine

Introduction

N-Acetyl-3,4-methylenedioxymethcathinone (N-Acetyl-3,4-MDMC) is a putative metabolite of 3,4-methylenedioxymethcathinone (3,4-MDMC, methylone), a synthetic cathinone often found in illicit products marketed as "bath salts" or "plant food".[1] As with many designer drugs, understanding their metabolic fate is crucial for forensic investigations, clinical toxicology, and drug development research. The detection of metabolites like N-Acetyl-3,4-MDMC in urine can extend the window of detection for the parent compound and provide a more comprehensive picture of substance use.

These application notes provide a detailed, proposed analytical method for the sensitive and selective detection and quantification of N-Acetyl-3,4-MDMC in human urine using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). While specific validated methods for this analyte are not widely published, the following protocols are based on established analytical principles for similar N-acetylated metabolites and synthetic cathinones.[2][3][4]

Proposed Analytical Method: LC-MS/MS

Principle:

This method utilizes the high selectivity and sensitivity of tandem mass spectrometry combined with the separation power of liquid chromatography to isolate and identify N-Acetyl-3,4-MDMC from the complex urine matrix. The analyte is first extracted from the urine sample, separated from other components on a chromatographic column, and then ionized. The resulting precursor ion is selected and fragmented, and the specific product ions are detected and quantified.

Materials and Reagents:

-

Analytical Standard: N-Acetyl-3,4-MDMC reference standard (available from suppliers like Cayman Chemical)[1]

-

Internal Standard (IS): N-Acetyl-3,4-MDMC-d3 (or a structurally similar deuterated compound)

-

Solvents: Acetonitrile, Methanol, Formic Acid (LC-MS grade)

-

Reagents: Ammonium formate, β-glucuronidase (from E. coli)

-

Water: Deionized water (18 MΩ·cm)

-

Solid-Phase Extraction (SPE) Cartridges: Mixed-mode cation exchange cartridges

Experimental Protocols

1. Sample Preparation (Enzymatic Hydrolysis and SPE)

This protocol is designed to cleave potential glucuronide conjugates and concentrate the analyte.

-

Urine Sample Preparation:

-

Solid-Phase Extraction (SPE):

-

Conditioning: Condition the SPE cartridge with 2 mL of methanol followed by 2 mL of deionized water.

-

Loading: Load the hydrolyzed urine sample onto the conditioned SPE cartridge.

-

Washing: Wash the cartridge with 2 mL of deionized water, followed by 2 mL of 0.1 M acetic acid, and then 2 mL of methanol to remove interferences.

-

Elution: Elute the analyte with 2 mL of 5% ammonium hydroxide in methanol.

-

Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase.

-

2. LC-MS/MS Analysis

-

Instrumentation: A high-performance liquid chromatography system coupled to a triple quadrupole mass spectrometer.

-

Chromatographic Conditions:

-

Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm) is suitable.

-

Mobile Phase A: 0.1% Formic acid in water

-

Mobile Phase B: 0.1% Formic acid in acetonitrile

-

Gradient Elution:

-

0-1 min: 5% B

-

1-8 min: Linearly increase to 95% B

-

8-10 min: Hold at 95% B

-

10.1-12 min: Return to 5% B and equilibrate

-

-

Flow Rate: 0.3 mL/min

-

Injection Volume: 5 µL

-

-

Mass Spectrometry Conditions:

-

Ionization Mode: Electrospray Ionization (ESI), Positive

-

Multiple Reaction Monitoring (MRM): The precursor-to-product ion transitions for N-Acetyl-3,4-MDMC would need to be optimized using the reference standard. Based on its structure (Formula Weight: 249.3 g/mol ), a plausible precursor ion would be [M+H]+ at m/z 250.3. Product ions would be determined by fragmentation experiments.

-

Example MRM Transitions (to be optimized):

-

N-Acetyl-3,4-MDMC: 250.3 → [Product Ion 1], 250.3 → [Product Ion 2]

-

N-Acetyl-3,4-MDMC-d3 (IS): 253.3 → [Product Ion 1'], 253.3 → [Product Ion 2']

-

-

Data Presentation: Quantitative Parameters

The following table summarizes typical quantitative performance parameters for the analysis of designer drug metabolites in urine using LC-MS/MS. These values should be established during method validation for N-Acetyl-3,4-MDMC.

| Parameter | Typical Performance Range |

| Limit of Detection (LOD) | 0.1 - 1 ng/mL |

| Limit of Quantification (LOQ) | 0.5 - 5 ng/mL |

| Linearity (r²) | > 0.99 |

| Accuracy (% Bias) | ± 15% |

| Precision (% RSD) | < 15% |

| Recovery | 85 - 115% |

Visualizations

Metabolic Pathway

The metabolic conversion of 3,4-MDMC to N-Acetyl-3,4-MDMC is proposed to occur via N-demethylation followed by N-acetylation, a common biotransformation pathway for xenobiotics.

References

- 1. caymanchem.com [caymanchem.com]

- 2. researchgate.net [researchgate.net]

- 3. Rapid detection and characterization of in vitro and urinary N-acetyl-L-cysteine conjugates using quadrupole-linear ion trap mass spectrometry and polarity switching - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. LC-MS/MS procedure for the simultaneous determination of N-acetyl-S-(1-naphthyl)cysteine and N-acetyl-S-(2-napthyl)cysteine in human urine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Analysis of 3,4-methylenedioxymethamphetamine (MDMA) and its metabolites in plasma and urine by HPLC-DAD and GC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

Application Note and Protocol for the Identification of N-Acetyl-3,4-MDMC by Gas Chromatography-Mass Spectrometry (GC-MS)

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Acetyl-3,4-methylenedioxymethcathinone (N-Acetyl-3,4-MDMC) is an acetylated analog of methylone, a synthetic cathinone and novel psychoactive substance (NPS).[1][2] As new derivatives of controlled substances emerge, robust analytical methods for their accurate identification are crucial for forensic laboratories, clinical toxicology, and pharmaceutical research. Gas Chromatography-Mass Spectrometry (GC-MS) is a widely used and reliable technique for the separation and identification of volatile and semi-volatile compounds, making it well-suited for the analysis of many NPS.[3] This document provides a detailed protocol for the identification of N-Acetyl-3,4-MDMC using GC-MS.

Due to the polar nature of many synthetic cathinones, derivatization is often employed to improve their chromatographic properties and generate more characteristic mass spectra.[4][5][6][7][8] This protocol will include an optional derivatization step with N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) for enhanced analysis.

Experimental Protocols

Materials and Reagents

-

N-Acetyl-3,4-MDMC reference standard

-

Methanol (HPLC grade)

-

Ethyl acetate (ACS grade)

-

N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% TMCS

-

Internal Standard (e.g., D5-MDMA)

-

Anhydrous sodium sulfate

-

Phosphate buffer (pH 7.4)

-

Solid Phase Extraction (SPE) cartridges (C18 or equivalent)

Sample Preparation

Prepare a stock solution of N-Acetyl-3,4-MDMC reference standard in methanol at a concentration of 1 mg/mL. Prepare working standards of lower concentrations by serial dilution in methanol. An internal standard should be added to all standards and samples to ensure quantitative accuracy.

-

To 1 mL of the sample, add the internal standard.

-

Adjust the pH of the sample to approximately 7.4 with phosphate buffer.

-

Perform a solid-phase extraction (SPE) using a C18 cartridge.

-

Condition the cartridge with 2 mL of methanol followed by 2 mL of deionized water.

-

Load the sample onto the cartridge.

-

Wash the cartridge with 2 mL of deionized water.

-

Elute the analyte with 2 mL of methanol or ethyl acetate.

-

-

Dry the eluate under a gentle stream of nitrogen.

-

Reconstitute the residue in 100 µL of ethyl acetate for direct GC-MS analysis or proceed to derivatization.

Derivatization (Optional, for improved peak shape and sensitivity)

-

To the dried and reconstituted sample from step 2.2.2.5, add 50 µL of MSTFA.

-

Cap the vial tightly and heat at 70°C for 30 minutes.

-

Cool the vial to room temperature before injection into the GC-MS.

GC-MS Instrumentation and Parameters

The following parameters are a starting point and may require optimization based on the specific instrumentation used.

| Parameter | Setting |

| Gas Chromatograph | |

| Column | HP-5MS (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness |

| Injection Volume | 1 µL |

| Injector Temperature | 250°C |

| Injection Mode | Splitless |

| Carrier Gas | Helium |

| Flow Rate | 1.0 mL/min (constant flow) |

| Oven Temperature Program | Initial temperature 100°C, hold for 1 min, ramp to 280°C at 15°C/min, hold for 5 min |

| Mass Spectrometer | |

| Ionization Mode | Electron Ionization (EI) |

| Ionization Energy | 70 eV |

| Source Temperature | 230°C |

| Quadrupole Temperature | 150°C |

| Transfer Line Temperature | 280°C |

| Scan Mode | Full Scan (m/z 40-500) and/or Selected Ion Monitoring (SIM) |

Data Presentation

Expected Retention Time and Mass Spectra

The retention time of N-Acetyl-3,4-MDMC will depend on the specific GC conditions and whether derivatization was performed. Based on its structure and comparison with similar compounds, the underivatized compound is expected to elute in the mid-to-late region of the chromatogram under the specified conditions.

The mass spectrum of N-Acetyl-3,4-MDMC is expected to show characteristic fragmentation patterns. Based on public spectral data and the fragmentation of related cathinones, the following ions are anticipated to be prominent.[9][10][11]

Table 1: Characteristic Mass-to-Charge Ratios (m/z) for N-Acetyl-3,4-MDMC

| m/z | Relative Abundance | Proposed Fragment |

| 249 | Low | Molecular Ion [M]+ |

| 177 | Moderate | [M - C4H6NO]+ |

| 149 | High | 3,4-methylenedioxybenzoyl cation |

| 121 | Moderate | [C7H5O2]+ |

| 86 | Moderate | [C5H12N]+ |

| 58 | High | [C3H8N]+ (from alpha-cleavage) |

Note: Relative abundances are estimated and should be confirmed with an analytical standard.

Experimental Workflow and Signaling Pathway Diagrams

The following diagrams illustrate the experimental workflow for the identification of N-Acetyl-3,4-MDMC.

Caption: Experimental workflow for GC-MS identification of N-Acetyl-3,4-MDMC.

Caption: Proposed fragmentation pathway of N-Acetyl-3,4-MDMC in EI-MS.

References

- 1. researchgate.net [researchgate.net]

- 2. scispace.com [scispace.com]

- 3. shimadzu.com [shimadzu.com]

- 4. ojp.gov [ojp.gov]

- 5. benchchem.com [benchchem.com]

- 6. Comparison of six derivatizing agents for the determination of nine synthetic cathinones using gas chromatography-mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 7. researchgate.net [researchgate.net]

- 8. Comparison of six derivatizing agents for the determination of nine synthetic cathinones using gas chromatography-mass spectrometry - Analytical Methods (RSC Publishing) DOI:10.1039/C7AY00597K [pubs.rsc.org]

- 9. [PDF] Comprehensive Detection and Structural Elucidation of Synthetic Cathinones Using GC-MS / MS | Semantic Scholar [semanticscholar.org]

- 10. N-acetyl-3,4-methylenedioxymethcathinone | C13H15NO4 | CID 91693878 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. glenjackson.faculty.wvu.edu [glenjackson.faculty.wvu.edu]

Application Notes and Protocols for N-Acetyl-3,4-MDMC Analysis in Blood

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Acetyl-3,4-MDMC is an acetylated analog of 3,4-methylenedioxy-N-methylcathinone (methylone), a synthetic cathinone and novel psychoactive substance (NPS).[1][2] As with many NPS, the detection and quantification of N-Acetyl-3,4-MDMC in biological matrices such as blood are crucial for forensic toxicology, clinical diagnostics, and pharmacokinetic studies.[3] Effective sample preparation is a critical step to remove interfering substances from the complex blood matrix, concentrate the analyte, and ensure accurate and reliable analytical results. This document provides detailed protocols for three common sample preparation techniques—Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE)—for the analysis of N-Acetyl-3,4-MDMC in blood.

Analytical Techniques

The described sample preparation methods are suitable for subsequent analysis by techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), which are commonly used for the identification and quantification of synthetic cathinones in biological samples.[3][4]

Quantitative Data for Analogous Compounds

While specific quantitative validation data for N-Acetyl-3,4-MDMC is not widely available, the following table summarizes typical performance parameters for the analysis of structurally related compounds, such as MDMA and its metabolites, using various sample preparation and analytical methods. This data serves as a reference for expected performance.

| Analyte | Sample Preparation Method | Analytical Method | LLOQ (ng/mL) | Recovery (%) | Reference |

| MDMA | Liquid-Liquid Extraction | LC-MS/MS | 2.0 (in whole blood) | Not Specified | [5] |

| MDA | Liquid-Liquid Extraction | LC-MS/MS | 0.25 (in whole blood) | Not Specified | [5] |

| Methylone | Liquid-Liquid Extraction | LC-MS/MS | 1.5 - 7.5 | Not Specified | [6] |

| Mephedrone Metabolites | Solid-Phase Extraction | LC-MS/MS | 0.2 - 2.0 | 32.5 - 88.3 | [7] |

| Multiple NPS | Solid-Phase Extraction | LC-MS/MS | 0.2 - 4.0 (µg/L) | > 50 | [8] |

LLOQ: Lower Limit of Quantification; MDMA: 3,4-Methylenedioxymethamphetamine; MDA: 3,4-Methylenedioxyamphetamine; NPS: Novel Psychoactive Substances.

Experimental Workflows and Protocols

The selection of a sample preparation method depends on factors such as the required sensitivity, sample throughput, and available instrumentation. The following diagram illustrates the general workflow and the branching points for selecting a specific protocol.

Caption: General workflow for N-Acetyl-3,4-MDMC analysis in blood.

Protocol 1: Protein Precipitation (PPT)

This method is rapid and simple, making it suitable for high-throughput screening. It involves adding a water-miscible organic solvent to the blood sample to precipitate proteins.[9]

Materials:

-

Whole blood sample

-

Internal Standard (IS) solution (e.g., N-Acetyl-3,4-MDMC-d3)

-

Vortex mixer

-

Centrifuge capable of >10,000 x g

-

Evaporator (e.g., nitrogen stream)

-

Reconstitution solvent (e.g., mobile phase for LC-MS/MS)

Procedure:

-

Pipette 100 µL of whole blood into a microcentrifuge tube.

-

Add 10 µL of the internal standard solution and vortex briefly.

-

Add 300-400 µL of ice-cold acetonitrile to the tube.[10][11] The ratio of solvent to sample may need optimization.

-

Vortex vigorously for 30-60 seconds to ensure thorough mixing and protein precipitation.

-

Centrifuge the sample at 10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

-

Carefully transfer the supernatant to a clean tube.

-

Evaporate the supernatant to dryness under a gentle stream of nitrogen at a temperature not exceeding 40°C.

-

Reconstitute the dried extract in 100 µL of the reconstitution solvent.

-

Vortex briefly and transfer to an autosampler vial for analysis.

Protocol 2: Liquid-Liquid Extraction (LLE)

LLE provides a cleaner extract compared to PPT by partitioning the analyte of interest into an immiscible organic solvent.[3][12]

Materials:

-

Whole blood sample

-

Internal Standard (IS) solution

-

Buffer solution (e.g., pH 9.2 borate buffer)[13]

-

Extraction solvent (e.g., n-butyl chloride, or a mixture like methanol:acetonitrile (40:60 v/v))[12][13]

-

Vortex mixer

-

Centrifuge

-

Evaporator

-

Reconstitution solvent

Procedure:

-

Pipette 200 µL of whole blood into a glass extraction tube.

-

Add 20 µL of the internal standard solution and vortex.

-

Add 200 µL of pH 9.2 borate buffer to adjust the sample pH. Vortex briefly.

-